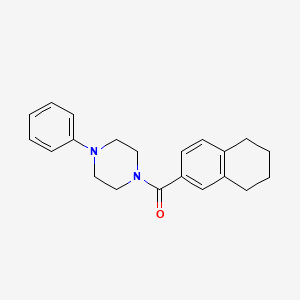

(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of the compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is the dopamine D2/D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several key functions including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with its targets, the dopamine D2/D3 receptors, by binding to these receptors. This binding results in a change in the receptor’s conformation, which can then influence the downstream signaling pathways .

Biochemical Pathways

Upon binding to the dopamine D2/D3 receptors, this compound affects the dopaminergic signaling pathway. This can lead to various downstream effects, such as changes in neuronal firing rates and patterns .

Pharmacokinetics

The compound’s potent in vivo activity suggests that it may have favorable adme properties .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neuronal activity and signaling. For example, the compound has been shown to have potent in vivo activity, suggesting that it can effectively modulate neuronal activity via its action on dopamine D2/D3 receptors .

Biochemical Analysis

Biochemical Properties

The compound (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been studied for its affinity and selectivity for D3 over D2 receptors . It has been found that the compound exhibits binding and functional affinities at the subnanomolar level for the D3 receptor . This suggests that it interacts with these receptors, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

In cellular assays, this compound has shown to exhibit partial to full agonist characteristics . This suggests that it can influence cell function by modulating the activity of D2 and D3 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with D2 and D3 receptors . The compound’s affinity for these receptors suggests that it may exert its effects at the molecular level through enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated potent in vivo activity with long duration of action . At a dose of 5 μmol/kg, its effects lasted beyond 12 hours, whereas at a 1 μmol/kg dose, the effects lasted beyond 8 hours . This suggests that the compound has good stability and does not degrade quickly in biological systems .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 5 μmol/kg, the compound exhibited potent activity, whereas at a lower dose of 1 μmol/kg, the activity was still observable but less pronounced . This indicates a dose-dependent effect of the compound .

Metabolic Pathways

Given its interaction with D2 and D3 receptors, it is likely that it is involved in dopamine-related metabolic pathways .

Transport and Distribution

Given its affinity for D2 and D3 receptors, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Given its interaction with D2 and D3 receptors, it is likely that it is localized in areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization. One common synthetic route involves the reaction of 4-phenylpiperazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone has been extensively studied for its potential therapeutic applications. Some key areas include:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its interactions with biological receptors, particularly dopamine receptors.

Medicine: Explored as a potential treatment for neurological disorders such as Parkinson’s disease and schizophrenia due to its affinity for dopamine D2 and D3 receptors.

Comparison with Similar Compounds

Similar Compounds

- (S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, (4-Phenylpiperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone exhibits a unique balance of affinity and selectivity for dopamine D2 and D3 receptors. This makes it particularly valuable for research in neurological disorders, where precise modulation of these receptors is crucial .

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c24-21(19-11-10-17-6-4-5-7-18(17)16-19)23-14-12-22(13-15-23)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEUWJTVYACCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2723001.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol](/img/structure/B2723008.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)

![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)

![4-(4-tert-butylbenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2723017.png)